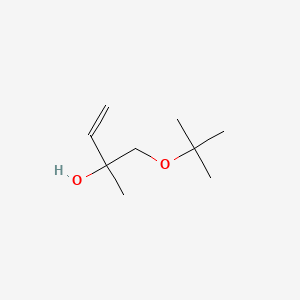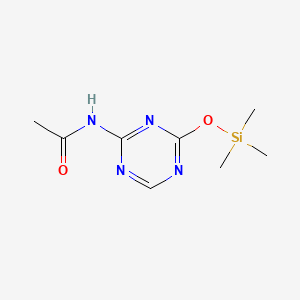
Pachygenin-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pachygenin-3-acetate is a chemical compound that belongs to the class of acetate esters. It is derived from pachygenin, a naturally occurring compound found in certain plants. The acetate group is introduced to enhance the compound’s stability and solubility, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pachygenin-3-acetate typically involves the esterification of pachygenin with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.
-
Esterification with Acetic Anhydride
Reactants: Pachygenin, Acetic Anhydride
Catalyst: Pyridine
Conditions: Reflux for 4-6 hours
Yield: High
-
Esterification with Acetyl Chloride
Reactants: Pachygenin, Acetyl Chloride
Catalyst: Sulfuric Acid
Conditions: Reflux for 2-4 hours
Yield: Moderate to High
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and catalysts into a reactor, where the reaction takes place under controlled temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
Pachygenin-3-acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Acidic or basic medium, room temperature to reflux
-
Reduction
Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Anhydrous conditions, room temperature to reflux
-
Substitution
Reagents: Halides (e.g., HCl, HBr), Amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
Pachygenin-3-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals. Its stability and solubility make it a valuable compound in various industrial processes.
Mecanismo De Acción
The mechanism of action of pachygenin-3-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.
Cellular Signaling: Modulates various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Pachygenin-3-acetate can be compared with other similar compounds, such as:
Pachygenin: The parent compound, which lacks the acetate group. This compound is more stable and soluble compared to pachygenin.
Indole-3-acetate: Another acetate ester with similar biological activities. this compound has unique structural features that may confer different biological properties.
Apigenin-3-acetate: A structurally related compound with similar anti-inflammatory and antioxidant activities. This compound may have distinct advantages in terms of stability and solubility.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique properties, including stability and solubility, make it a valuable tool for studying chemical reactions, biological processes, and therapeutic applications. Further research is needed to fully explore its potential and uncover new applications for this promising compound.
Propiedades
Número CAS |
15571-07-0 |
|---|---|
Fórmula molecular |
C25H32O6 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H32O6/c1-15(27)31-18-5-9-24(14-26)17(12-18)3-4-21-20(24)6-8-23(2)19(7-10-25(21,23)29)16-11-22(28)30-13-16/h3,11,14,18-21,29H,4-10,12-13H2,1-2H3/t18-,19+,20-,21+,23+,24+,25-/m0/s1 |
Clave InChI |
YXVAJWQGXKVWEN-PNALVPCQSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC=C2C1)O)C5=CC(=O)OC5)C)C=O |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CC=C2C1)O)C5=CC(=O)OC5)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


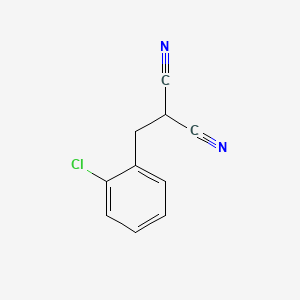

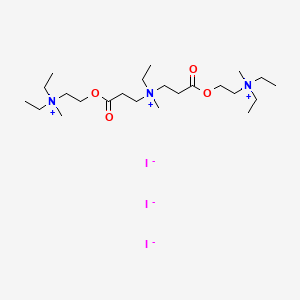
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
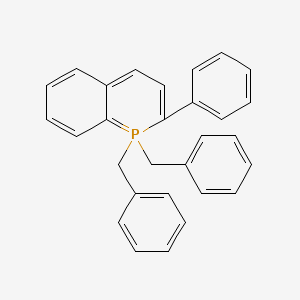

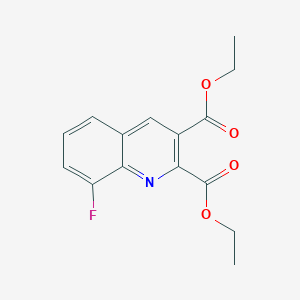
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
